Allyltriethylammonium bromide

Description

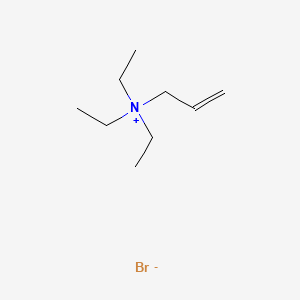

Allyltriethylammonium bromide (CAS: 29443-23-0, C₉H₂₀BrN) is a quaternary ammonium salt characterized by an allyl group (CH₂=CHCH₂-) attached to a triethylammonium cation and a bromide counterion . Key properties include a molecular weight of 222.17 g/mol, a melting point of 236–238°C, and hygroscopic stability under room-temperature storage . Its structure combines the surfactant properties of quaternary ammonium compounds with the reactivity of an allyl group, enabling applications in materials science and chemistry.

Notably, it is utilized as a cationic modifier in nanocomposites. For example, intercalation with sodium montmorillonite (MMT) increases the interlayer spacing from 1.32 nm to 1.44 nm, facilitating polymer integration in poly(methyl methacrylate) (PMMA) nanocomposites . It also serves as a functionalizing agent in graphene oxide-based sorbents for solid-phase microextraction, leveraging its ionic interactions and hydrophobic moieties .

Properties

IUPAC Name |

triethyl(prop-2-enyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRVEARQBLPFIP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885449 | |

| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29443-23-0 | |

| Record name | Allyltriethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29443-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029443230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltriethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltriethylammonium bromide can be synthesized through the reaction of allyl bromide with triethylamine . The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The final product is often purified using advanced techniques such as column chromatography or vacuum distillation .

Chemical Reactions Analysis

Micellization and Aggregation Behavior

ATMB forms micelles in solution, with properties influenced by chain length and solvent composition.

Critical Micelle Concentration (CMC)

| Surfactant | Solvent | Temperature (°C) | CMC (mM) |

|---|---|---|---|

| C₁₂TAB | Choline chloride:glycerol (1:2) | 40 | 22 ± 2 |

| C₁₄TAB | Choline chloride:glycerol (1:2) | 40 | 3.9 ± 0.1 |

| C₁₆TAB | Choline chloride:glycerol (1:2) | 40 | 0.9 ± 0.1 |

| C₁₆TAB | Water | 40 | ~1.0 |

In deep eutectic solvents (e.g., choline chloride:glycerol), CMC values decrease with increasing surfactant chain length, similar to aqueous systems . Micelles adopt ellipsoidal shapes, with aggregation numbers rising for longer alkyl chains (e.g., C₁₆TAB forms larger aggregates than C₁₂TAB) .

Micellar Catalysis of Sₙ2 Reactions

ATMB micelles enhance reaction rates by concentrating reactants at the micelle-water interface.

Example: Methyl 4-nitrobenzenesulfonate + Br⁻

| Surfactant | Ethylene Glycol (% v/v) | Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|---|

| C₁₆TAB | 0 | 0.45 |

| C₁₄TAB | 20 | 0.32 |

| C₁₂TAB | 40 | 0.18 |

The reaction exhibits higher rates in cationic micelles compared to bulk water due to electrostatic stabilization of the transition state. Ethylene glycol reduces micellar surface polarity, decreasing reaction efficiency .

Dynamin Inhibition

ATMB inhibits dynamin I/II GTPase activity (Ki = 940 nM) by targeting dynamin-phospholipid interactions. This reversibly blocks endocytosis pathways, making it a tool for studying cellular trafficking .

Antimicrobial Activity

At 500 ppm, ATMB reduces halophilic bacteria (e.g., Halomonas halodenitrificans) by 1.9–3.36 log CFU/mL in brine solutions, preventing "red heat" degradation in salt-cured hides .

Environmental Impact

ATMB exhibits high aquatic toxicity (WGK 3). Mitigation requires controlled disposal and wastewater treatment to prevent ecosystem harm .

Scientific Research Applications

Surfactant Properties

Micellar Behavior and Self-Assembly

ATEAB exhibits surfactant properties, making it useful for studying micellar aggregation and self-assembly in aqueous solutions. Research has shown that ATEAB can form micelles, which are aggregates of surfactant molecules that minimize their exposure to water. These micelles play a critical role in various applications, including drug delivery and environmental remediation.

- Critical Micelle Concentration (CMC) : The CMC is an essential parameter that defines the concentration at which surfactants begin to form micelles. Studies have indicated that ATEAB displays varying CMC values depending on the solvent used. For instance, in water, the CMC for alkyltrimethylammonium bromides (a related class of compounds) has been reported to be approximately 15 mM at 30°C .

| Surfactant | Solvent | Temperature (°C) | CMC (mM) |

|---|---|---|---|

| ATEAB | Water | 30 | 15 |

| C12TAB | Choline chloride:glycerol | 40 | 22 ± 2 |

| C14TAB | Water | 40 | 3.51 |

Foam Stability Studies

ATEAB is also utilized in foam stability studies due to its ability to stabilize foam films. This property is crucial for applications in food science and cosmetic formulations where foam stability is desired .

Antimicrobial Applications

Antimicrobial Activity Against Halophilic Bacteria

Recent studies have highlighted the efficacy of ATEAB as an antimicrobial agent against halophilic bacteria, which pose significant challenges in industries such as leather production. In a controlled study, ATEAB demonstrated substantial reductions in bacterial populations responsible for spoilage in salt-cured hides.

- Efficacy Results : At concentrations of 500 ppm, ATEAB reduced halophilic bacteria by up to 1.9 log CFU/mL within 18 hours, showcasing its potential as a preservative agent . This application could revolutionize practices in the leather industry by preventing quality degradation due to microbial contamination.

Chemical Synthesis

Role in Organic Synthesis

ATEAB serves as a catalyst and reagent in various organic synthesis reactions. Its quaternary ammonium structure allows it to facilitate nucleophilic substitutions and other transformations effectively.

- Synthesis of Quaternary Ammonium Compounds : ATEAB has been employed in synthesizing other quaternary ammonium compounds through alkylation reactions, demonstrating its utility in developing new materials with specific properties .

Case Study 1: Foam Stabilization

A study investigated the use of ATEAB in stabilizing foams produced from cationic surfactants. The findings revealed that incorporating ATEAB significantly enhanced foam stability compared to traditional surfactants alone, suggesting its potential application in personal care products where stable foams are desired.

Case Study 2: Leather Preservation

In an experimental setup involving salt-cured hides, ATEAB was tested for its antimicrobial properties against halophilic bacteria. The results indicated that ATEAB could effectively inhibit bacterial growth, thereby preserving hide quality and extending shelf life.

Mechanism of Action

Molecular Targets and Pathways: Allyltriethylammonium bromide exerts its effects by interacting with various molecular targets. In phase transfer catalysis, it facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound | Structure | Key Functional Features |

|---|---|---|

| Allyltriethylammonium bromide | CH₂=CHCH₂-N⁺(C₂H₅)₃ Br⁻ | Allyl group (unsaturated), quaternary ammonium, bromide ion |

| Cetyltrimethylammonium bromide (CTAB) | CH₃(CH₂)₁₅N⁺(CH₃)₃ Br⁻ | Long alkyl chain (C16), trimethylammonium |

| Allyltributylphosphonium bromide | CH₂=CHCH₂-P⁺(C₄H₉)₃ Br⁻ | Phosphonium cation, longer alkyl chains |

| 1-Allyl-3-butylimidazolium bromide | Imidazolium ring with allyl and butyl substituents | Ionic liquid, aromatic ring, dual alkyl chains |

Key Observations :

- The allyl group in this compound provides unsaturation, enabling participation in polymerization or covalent bonding, unlike CTAB’s saturated alkyl chain .

- Phosphonium-based analogs (e.g., Allyltributylphosphonium bromide) exhibit higher thermal stability and distinct reactivity due to the phosphorus center .

- Imidazolium ionic liquids (e.g., 1-Allyl-3-butylimidazolium bromide) combine ionic character with tunable hydrophobicity, making them versatile in green chemistry .

Physicochemical Properties

Key Findings :

- CTAB’s long alkyl chain enhances micelle formation, critical for detergent and colloidal applications . This compound’s lack of CMC data suggests niche roles in non-micellar systems (e.g., nanocomposites) .

- Allyltributylphosphonium bromide’s superior thermal stability suits high-temperature reactions .

Extraction and Adsorption

- This compound : Functionalizes graphene oxide with ethylene glycol-based deep eutectic solvents (DES), enhancing urinary biomarker extraction efficiency (e.g., toluene metabolites) via multiple adsorption mechanisms .

- Imidazolium ionic liquids : Used in CO₂ capture and catalysis due to tunable polarity .

Electrochemical Studies

- This compound adsorbs on electrodes at 0.25–0.40 V (vs.

Biological Activity

Allyltriethylammonium bromide (ATEB) is a quaternary ammonium compound known for its diverse biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of ATEB, supported by recent research findings, case studies, and data tables.

ATEB is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The compound exhibits antimicrobial activity through its ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism is common among quaternary ammonium compounds, which are often used as disinfectants and antiseptics.

Antimicrobial Activity

Recent studies have demonstrated the efficacy of ATEB against various microbial strains:

- Minimum Inhibitory Concentration (MIC): A study assessed the MIC of ATEB against seven representative strains of microorganisms. The results indicated that ATEB exhibited significant growth inhibitory activity, with varying MIC values depending on the strain tested .

- Cytotoxicity: While ATEB shows strong antibacterial properties, it also exhibits cytotoxic effects on mammalian cells. For instance, the viability of gingival fibroblasts decreased with increasing concentrations of ATEB in orthodontic resins, indicating a potential trade-off between antimicrobial efficacy and cell viability .

Case Studies

- Orthodontic Applications: A study formulated antibacterial orthodontic resins incorporating ATEB at different concentrations (1wt%, 5wt%, and 10wt%). The results showed that at 5wt% concentration, ATEB effectively reduced biofilm formation without compromising the mechanical properties of the resin . This application highlights ATEB's potential in dental materials to prevent bacterial accumulation around orthodontic devices.

- Decontamination Studies: Another research focused on the use of alkyltrimethylammonium bromide (ATMB), a related compound, for decontaminating surfaces contaminated with pathogens. The study found that ATMB reduced microbial populations nearly to zero at a concentration of 5000 ppm after 18 hours of exposure . This underscores the effectiveness of these compounds in infection control settings.

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | MIC (µg/mL) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 32 | Strong growth inhibition |

| Escherichia coli | 64 | Moderate growth inhibition |

| Streptococcus mutans | 16 | High susceptibility |

| Pseudomonas aeruginosa | 128 | Lower susceptibility |

Data compiled from multiple studies assessing the antimicrobial efficacy of ATEB against various strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.